3-Fluoro-2-methylbenzylzinc chloride
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Overview
Description
3-Fluoro-2-methylbenzylzinc chloride: is a chemical compound with the molecular formula C8H8ClFZn . It is commonly used in various chemical synthesis processes due to its reactivity and unique properties. This compound is often found in a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes it for practical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-methylbenzylzinc chloride typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
C8H8ClF+Zn→C8H8ClFZn
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylbenzylzinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed:
Oxidation: Fluoro-methylbenzyl alcohol or fluoro-methylbenzyl ketone.
Reduction: Fluoro-methylbenzene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methylbenzylzinc chloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of pharmaceuticals, especially those requiring specific fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-2-methylbenzylzinc chloride exerts its effects involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex molecules through various reaction pathways .
Comparison with Similar Compounds
- 3-Fluoro-2-methylbenzyl bromide
- 3-Fluoro-2-methylbenzyl iodide
- 3-Fluoro-2-methylbenzyl fluoride
Comparison: 3-Fluoro-2-methylbenzylzinc chloride is unique due to its zinc chloride moiety, which imparts distinct reactivity compared to its halide counterparts. The presence of zinc allows for specific reactions that are not possible with other halides, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C8H8ClFZn |
---|---|
Molecular Weight |
224.0 g/mol |
IUPAC Name |
chlorozinc(1+);1-fluoro-3-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-4-3-5-8(9)7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GIMREOLKLNZNMG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1F)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
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